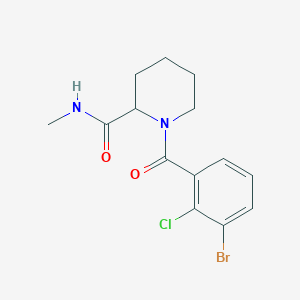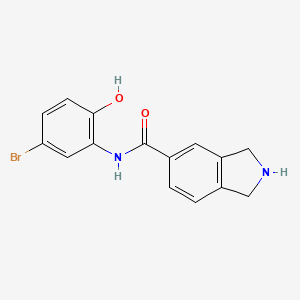
4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide is a synthetic organic compound with the molecular formula C14H17BrClN3O2 It is characterized by the presence of a piperazine ring substituted with a 3-bromo-2-chlorobenzoyl group and an ethylcarboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide typically involves the following steps:
Preparation of 3-bromo-2-chlorobenzoic acid: This can be achieved through the bromination and chlorination of benzoic acid.
Conversion to 3-bromo-2-chlorobenzoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Formation of the piperazine derivative: The 3-bromo-2-chlorobenzoyl chloride is reacted with N-ethylpiperazine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzoyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzoyl and piperazine groups.
Reduction: Reduced derivatives of the benzoyl and piperazine groups.
Hydrolysis: 3-bromo-2-chlorobenzoic acid and N-ethylpiperazine.
科学的研究の応用
4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 3-bromo-2-chlorobenzoic acid
- 3-bromo-2-chlorobenzoyl chloride
- N-ethylpiperazine
Uniqueness
4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
特性
IUPAC Name |
4-(3-bromo-2-chlorobenzoyl)-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClN3O2/c1-2-17-14(21)19-8-6-18(7-9-19)13(20)10-4-3-5-11(15)12(10)16/h3-5H,2,6-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVSWZEOFWUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole](/img/structure/B6630777.png)



![N-[(1-methylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B6630822.png)



![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-dihydroisoindole-5-carboxylic acid](/img/structure/B6630845.png)

![N-[(1-methoxycyclobutyl)methyl]azepane-1-carboxamide](/img/structure/B6630860.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one](/img/structure/B6630861.png)

![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
